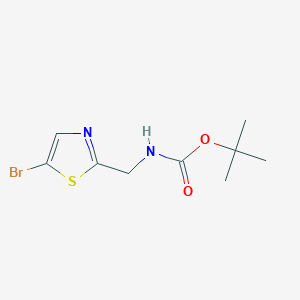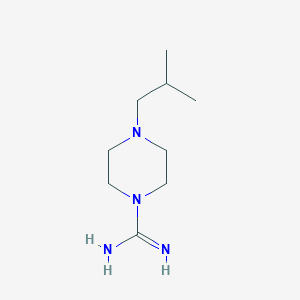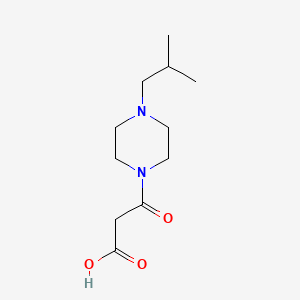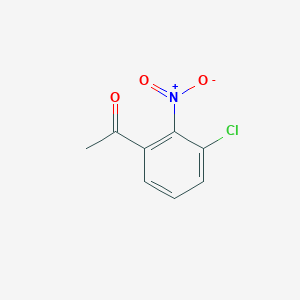
MHPG sulfate potassium
Übersicht
Beschreibung
Diese Verbindung wird aufgrund ihrer Rolle im Metabolismus von Noradrenalin häufig als Index für die adrenerge Stimulation verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Hydroxy-3-Methoxyphenylglycol-Sulfat-Kalium beinhaltet typischerweise die Sulfatierung von 4-Hydroxy-3-Methoxyphenylglycol. Dieser Prozess kann mit Schwefeltrioxid-Pyridin-Komplex in einem organischen Lösungsmittel wie Dimethylformamid durchgeführt werden. Die Reaktion wird in der Regel bei niedrigen Temperaturen durchgeführt, um die Zersetzung des Produkts zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Kaliumsulfat, einer verwandten Verbindung, beinhaltet die Reaktion von Kaliumchlorid mit Schwefelsäure oder anderen Sulfaten wie Calciumsulfat. Dieser Prozess kann für die Produktion von 4-Hydroxy-3-Methoxyphenylglycol-Sulfat-Kalium angepasst werden, indem die entsprechenden organischen Vorstufen einbezogen werden .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-Methoxyphenylglycol-Sulfat-Kalium wird aufgrund seiner Rolle als Noradrenalin-Metabolit in der wissenschaftlichen Forschung ausgiebig eingesetzt. Es wird häufig als Biomarker für die adrenerge Aktivität in Studien zu Stress, Depression und anderen neurologischen Erkrankungen verwendet . Darüber hinaus wird es in der pharmakologischen Forschung verwendet, um die Auswirkungen von Medikamenten auf den Noradrenalin-Stoffwechsel zu untersuchen .
Wirkmechanismus
Der primäre Wirkungsmechanismus von 4-Hydroxy-3-Methoxyphenylglycol-Sulfat-Kalium beinhaltet seine Rolle im Metabolismus von Noradrenalin. Es wird während des Abbaus von Noradrenalin produziert und dient als Indikator für die adrenerge Aktivität. Die Verbindung interagiert mit verschiedenen Enzymen, die am Noradrenalin-Stoffwechsel beteiligt sind, darunter Monoaminoxidase und Catechol-O-Methyltransferase .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Hydroxy-3-methoxyphenylglycol sulfate potassium is involved in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the metabolism of norepinephrine. The compound is produced from norepinephrine through the sequential action of these enzymes . Additionally, it is further metabolized to vanillylmandelic acid by alcohol dehydrogenase . These interactions highlight the compound’s role in the metabolic pathways of catecholamines.
Cellular Effects
4-Hydroxy-3-methoxyphenylglycol sulfate potassium influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving norepinephrine. The compound’s presence indicates increased adrenergic activity, which can impact gene expression and cellular metabolism . For instance, increased levels of this compound have been associated with heightened norepinephrine release in the hypothalamus .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium involves its interactions with specific enzymes and biomolecules. It binds to and is metabolized by monoamine oxidase and catechol-O-methyltransferase, leading to the production of its sulfate form . This process is crucial for the regulation of norepinephrine levels in the body. The compound’s ability to undergo sulfation also plays a role in its molecular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium can change over time. Studies have shown that its levels can increase significantly with physical activity, such as intermittent walking in water, which correlates with reduced depression symptoms . The compound’s stability and degradation over time are also important factors to consider in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium vary with different dosages in animal models. Higher doses can lead to increased norepinephrine release and subsequent adrenergic stimulation . Excessive doses may result in toxic effects, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
4-Hydroxy-3-methoxyphenylglycol sulfate potassium is involved in the metabolic pathways of catecholamines. It is produced from norepinephrine through the action of monoamine oxidase and catechol-O-methyltransferase . The compound is further metabolized to vanillylmandelic acid by alcohol dehydrogenase, indicating its role in the complete metabolic cycle of norepinephrine .
Transport and Distribution
The transport and distribution of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium within cells and tissues involve specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target tissues . The compound’s distribution is crucial for its function as an index of adrenergic activity.
Subcellular Localization
The subcellular localization of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium affects its activity and function. The compound is primarily found in the cytosol, where it interacts with enzymes involved in norepinephrine metabolism . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxyphenylglycol sulfate potassium typically involves the sulfation of 4-hydroxy-3-methoxyphenylglycol. This process can be carried out using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of potassium sulfate, a related compound, involves the reaction of potassium chloride with sulfuric acid or other sulfates such as calcium sulfate. This process can be adapted for the production of 4-hydroxy-3-methoxyphenylglycol sulfate potassium by incorporating the appropriate organic precursors .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Hydroxy-3-Methoxyphenylglycol-Sulfat-Kalium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Unter sauren Bedingungen setzt es Kaliumsulfat und freies Ethylenglycol frei.
Oxidation und Reduktion: Als Metabolit von Noradrenalin kann es an Redoxreaktionen in biologischen Systemen beteiligt sein.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure Bedingungen unter Verwendung von Salzsäure oder Schwefelsäure.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden
Hydrolyse: Kaliumsulfat und Ethylenglycol.
Oxidation: Verschiedene oxidierte Formen der Ausgangssubstanz.
Reduktion: Reduzierte Formen der Ausgangssubstanz.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methoxy-4-Hydroxyphenylglycol: Ein direkter Vorläufer bei der Synthese von 4-Hydroxy-3-Methoxyphenylglycol-Sulfat-Kalium.
Homovanillinsäure: Ein weiterer Metabolit von Katecholaminen, der als Biomarker für den Dopamin-Stoffwechsel verwendet wird.
Vanillylmandelsäure: Ein Metabolit von Noradrenalin und Adrenalin, der als Biomarker für den Katecholamin-Stoffwechsel verwendet wird.
Einzigartigkeit
4-Hydroxy-3-Methoxyphenylglycol-Sulfat-Kalium ist aufgrund seiner spezifischen Rolle im Noradrenalin-Stoffwechsel einzigartig. Im Gegensatz zu anderen Metaboliten liefert es eine direkte Messung der adrenergen Aktivität, was es zu einem wertvollen Instrument in der neurologischen und pharmakologischen Forschung macht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for MHPG sulfate potassium involves the conversion of MHPG to its sulfate salt form, followed by the addition of potassium ions to form the final product.", "Starting Materials": [ "MHPG (3-methoxy-4-hydroxyphenylglycol)", "Sulfuric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "MHPG is dissolved in water to form a solution.", "Sulfuric acid is added to the solution to form MHPG sulfate.", "The MHPG sulfate is then neutralized with potassium hydroxide to form MHPG sulfate potassium.", "The product is then filtered and dried to obtain the final compound." ] } | |
| 71324-20-4 | |
Molekularformel |
C9H12KO7S |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14); |
InChI-Schlüssel |
AZTRVVRRRUHWBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)O.[K] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-dihydroimidazo[4,5-d][1,3]diazepin-8(1H)-one hydrochloride](/img/structure/B3151422.png)
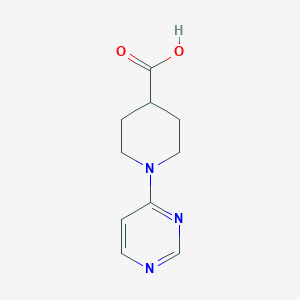
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)

![4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3151443.png)

![1,2,3,4,5,6-Hexahydrobenzo[B]azocine](/img/structure/B3151457.png)

